molecular formula C7H3Cl2FN2 B13678038 3,4-Dichloro-5-fluoro-1H-indazole

3,4-Dichloro-5-fluoro-1H-indazole

Cat. No.: B13678038
M. Wt: 205.01 g/mol
InChI Key: OENBVOBDAGPBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a fluorine atom at the 5th position on the indazole ring. It has a molecular formula of C7H3Cl2FN2 and a molecular weight of 205.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichloroaniline with 5-fluoro-1H-pyrazole-3-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different substituents replacing chlorine or fluorine.

    Oxidation: Formation of indazole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

3,4-Dichloro-5-fluoro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluoro-1H-indazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1H-indazole
  • 5-Fluoro-1H-indazole
  • 3,4-Dichloro-5-methyl-1H-indazole

Uniqueness

3,4-Dichloro-5-fluoro-1H-indazole is unique due to the specific combination of chlorine and fluorine substituents on the indazole ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other indazole derivatives .

Properties

IUPAC Name

3,4-dichloro-5-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FN2/c8-6-3(10)1-2-4-5(6)7(9)12-11-4/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENBVOBDAGPBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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